molecular formula C29H29N3O4S B11087143 2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

2-{[(4Z)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11087143
M. Wt: 515.6 g/mol
InChI Key: OGESUNLYSYOPBJ-ITYLOYPMSA-N
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Description

N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that features a variety of functional groups, including imidazole, methoxybenzylidene, and phenylacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The starting materials might include isopropylamine, 4-methoxybenzaldehyde, and phenylacetic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of methoxy groups to hydroxyl groups.

    Reduction: The compound could be reduced to form different derivatives with altered functional groups.

    Substitution: Various substituents can be introduced to the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development for targeting specific pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might modulate these pathways by binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • **N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-METHYLACETAMIDE
  • **N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-ETHYLACETAMIDE

Uniqueness

The uniqueness of N-ISOPROPYL-2-{[(4Z)-4-(4-METHOXYBENZYLIDENE)-1-(4-METHOXYPHENYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H29N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

2-[(4Z)-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C29H29N3O4S/c1-20(2)31(22-8-6-5-7-9-22)27(33)19-37-29-30-26(18-21-10-14-24(35-3)15-11-21)28(34)32(29)23-12-16-25(36-4)17-13-23/h5-18,20H,19H2,1-4H3/b26-18-

InChI Key

OGESUNLYSYOPBJ-ITYLOYPMSA-N

Isomeric SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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